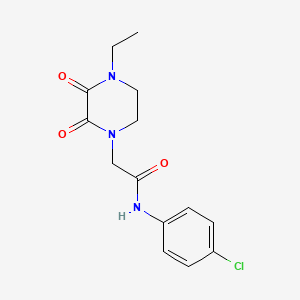

![molecular formula C18H17N3O3S B2775953 2-乙基硫代-N-[5-(3-甲氧基苯基)-1,3,4-噁二唑-2-基]苯甲酰胺 CAS No. 886917-20-0](/img/structure/B2775953.png)

2-乙基硫代-N-[5-(3-甲氧基苯基)-1,3,4-噁二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

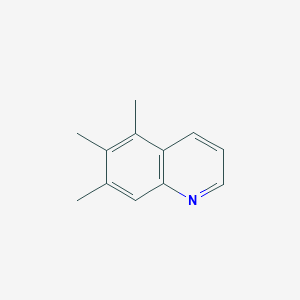

The compound “2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of therapeutic activities . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazole derivatives have been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases, which allows these molecules to interact with nucleic acids .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are largely dependent on their substituents. The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be largely dependent on its specific structure and substituents. For instance, the presence of an ethylsulfanyl group and a methoxyphenyl group could influence its solubility, stability, and reactivity .科学研究应用

抗菌和抗氧化应用

与所讨论化合物密切相关的 1,3,4-恶二唑衍生物已显示出有希望的抗菌和抗氧化活性。Subbulakshmi N. Karanth 等人 (2019) 的一项研究合成了衍生物,例如 2-苯基-1-(5-硫代亚烷基-4,5-二氢-1,3,4-恶二唑-2-基)乙烯基]苯甲酰胺,该衍生物对金黄色葡萄球菌表现出良好的抗菌活性,并具有很强的抗氧化活性。这突出了该化合物在解决微生物耐药性和氧化应激相关疾病方面的重要性。

抗癌活性

已评估 2-乙基硫代基-N-[5-(3-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺的结构类似物的抗癌功效。B. Ravinaik 等人 (2021) 合成了一系列取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,对各种癌细胞系表现出中度至优异的抗癌活性。这些发现突出了该化合物作为肿瘤学中一种新型治疗剂的潜力。

缓蚀

在材料科学领域,1,3,4-恶二唑衍生物已被探索其缓蚀性能。P. Ammal 等人 (2018) 证明了 1,3,4-恶二唑衍生物可以作为酸性环境中低碳钢的有效缓蚀剂。该应用对于延长金属结构的使用寿命和最大程度地减少由于腐蚀造成的经济损失至关重要。

荧光和光物理性质

1,3,4-恶二唑衍生物的结构框架类似于 2-乙基硫代基-N-[5-(3-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺,已用于荧光材料的开发。Vikas Padalkar 等人 (2015) 合成了新型荧光三唑衍生物,显示出蓝色和绿色发射。这些材料对于光学器件和传感器中的应用具有重要意义,展示了 1,3,4-恶二唑衍生物在材料科学中的多功能性。

催化

该化合物的骨架也已在催化中找到应用。M. Ghorbanloo 和 Ali Maleki Alamooti (2017) 证明了使用带有噻唑-腙配体的钼 (VI) 配合物来氧化伯醇和烃类。该应用强调了该化合物在促进化学转化方面的潜力,这对于合成各种化学物质至关重要。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-3-25-15-10-5-4-9-14(15)16(22)19-18-21-20-17(24-18)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVOWVMBVGABEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2775880.png)

![3,8-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B2775884.png)

![(Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2775886.png)

![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775889.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2775892.png)